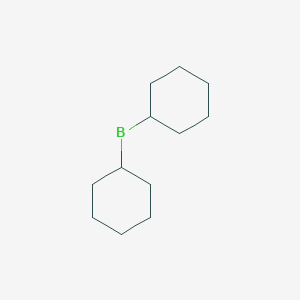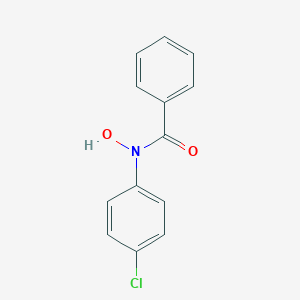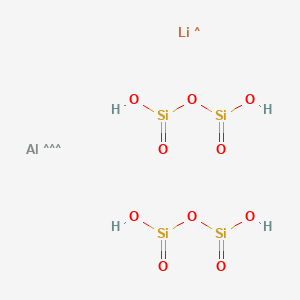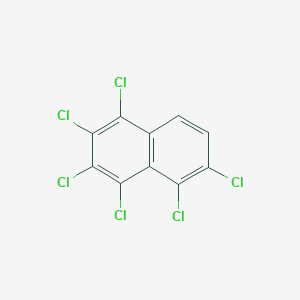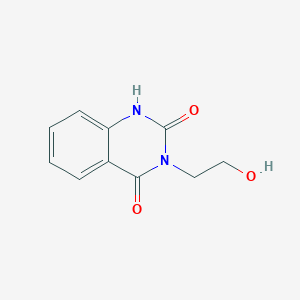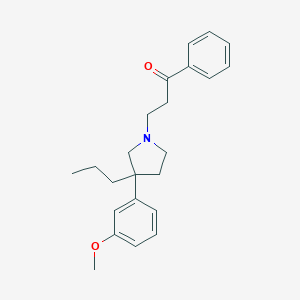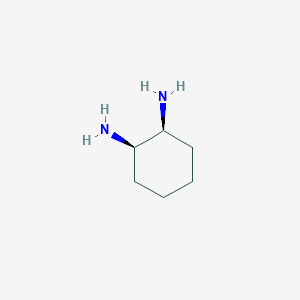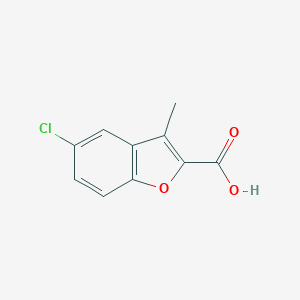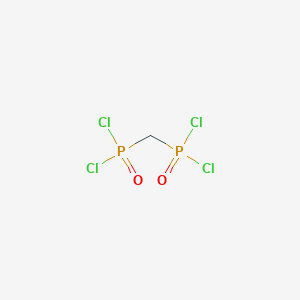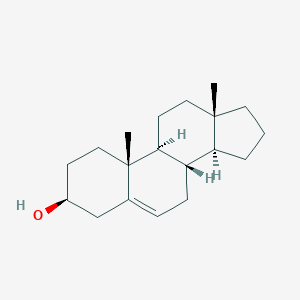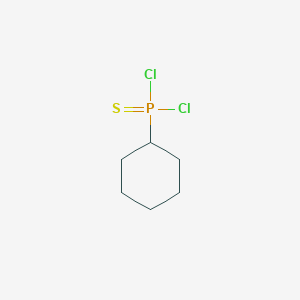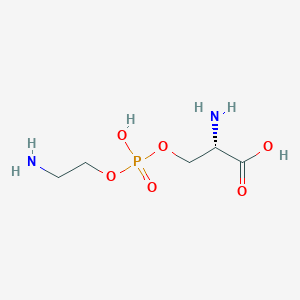
L-serine phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-serine phosphoethanolamine, also known as PSerE, is a phospholipid that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of phosphatidylserine, which is a key component of cell membranes. PSerE has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
1. Neurochemical Effects
- L-serine can influence the concentration of neurotransmitter amino acids and related compounds in the central nervous system, particularly in conditions like brain ischemia and seizures. It has been shown to cause a dose-dependent increase in extracellular ethanolamine and phosphoethanolamine levels (Buratta et al., 1998).
2. Plant Physiology and Metabolism
- In plants, L-serine phosphoethanolamine plays a role in the synthesis of phosphatidylcholine, a vital component of plant cell membranes. Research on Lemna paucicostata, a species of aquatic plant, demonstrated that L-serine is converted to ethanolamine and then to phosphoethanolamine, which is a precursor to phosphatidylethanolamine (Mudd & Datko, 1989).
3. Role in Parasitic Infections
- In Plasmodium falciparum, the causative agent of severe human malaria, L-serine phosphoethanolamine is involved in the synthesis of phosphatidylcholine for new membranes, highlighting its potential as a target for chemotherapy (Pessi et al., 2004).
4. Bacterial Pathogenicity
- L-serine is crucial in the proliferation of Brucella abortus, a pathogenic bacterium. The limited availability of L-serine within host cells can impair the proliferation of Brucella strains, indicating the importance of this pathway in bacterial pathogenicity (Révora et al., 2019).
5. Cardiovascular Health
- L-serine might have a role in cardiovascular health. It has been observed to promote endothelium-dependent vasodilation and has an antihypertensive effect, highlighting its potential therapeutic use in hypertension (Mishra et al., 2008).
6. Anti-Leukemia Effects
- Synthetic phosphoethanolamine has shown anti-leukemia effects in vitro and in vivo, particularly in reducing tumor growth and inhibiting lung metastasis (Ferreira et al., 2013).
Eigenschaften
CAS-Nummer |
1186-34-1 |
|---|---|
Produktname |
L-serine phosphoethanolamine |
Molekularformel |
C5H13N2O6P |
Molekulargewicht |
228.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
Isomerische SMILES |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
Kanonische SMILES |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
Physikalische Beschreibung |
Solid |
Synonyme |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



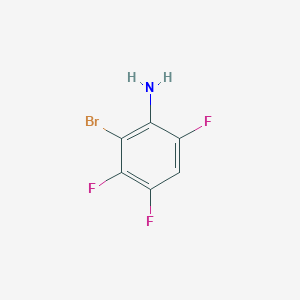
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
